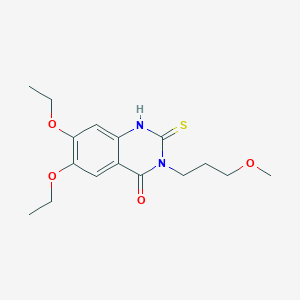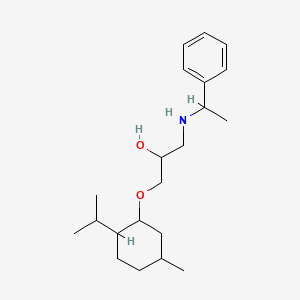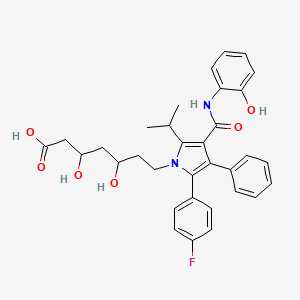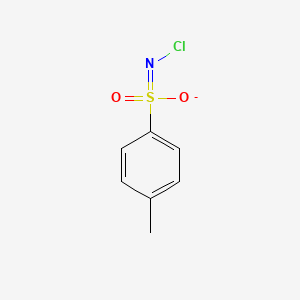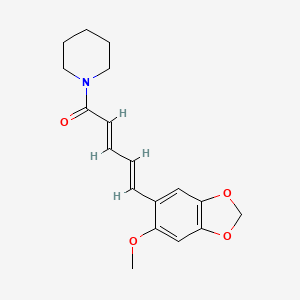
Wisanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wisanine is a natural product found in Piper guineense with data available.
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Isolation
Wisanine is an amide alkaloid identified in the roots of Piper guineense. Studies have elucidated its chemical structure, revealing it as N-piperidyl-5 (2-methoxy-4,5-methylenedioxyphenyl)-trans-2-trans-4-pentadienamide. Its isolation and structural analysis are significant for understanding its potential applications in various fields of research (Addae-Mensah et al., 1977).
Refinement and Synthesis
Further research has focused on the refinement and synthesis of Wisanine. The accurate structural representation of Wisanine, along with methods for its synthesis, has been a topic of research, highlighting its importance in synthetic chemistry and the potential for creating derivatives with varied properties (Okwute et al., 1984).
Spectroscopic and Chemical Analysis
Wisanine has been the subject of spectroscopic and chemical analysis studies. These studies involve understanding its molecular structure, vibrational wavenumbers, and electronic transitions, which are crucial for exploring its potential applications in various scientific fields. Such analyses provide insights into the molecule's interaction with other compounds and its chemical stability (Priscilla et al., 2021).
Eigenschaften
CAS-Nummer |
61756-56-7 |
|---|---|
Produktname |
Wisanine |
Molekularformel |
C18H21NO4 |
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
(2E,4E)-5-(6-methoxy-1,3-benzodioxol-5-yl)-1-piperidin-1-ylpenta-2,4-dien-1-one |
InChI |
InChI=1S/C18H21NO4/c1-21-15-12-17-16(22-13-23-17)11-14(15)7-3-4-8-18(20)19-9-5-2-6-10-19/h3-4,7-8,11-12H,2,5-6,9-10,13H2,1H3/b7-3+,8-4+ |
InChI-Schlüssel |
NCSVIEQJHMEYFR-FCXRPNKRSA-N |
Isomerische SMILES |
COC1=CC2=C(C=C1/C=C/C=C/C(=O)N3CCCCC3)OCO2 |
SMILES |
COC1=CC2=C(C=C1C=CC=CC(=O)N3CCCCC3)OCO2 |
Kanonische SMILES |
COC1=CC2=C(C=C1C=CC=CC(=O)N3CCCCC3)OCO2 |
Synonyme |
wisanine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




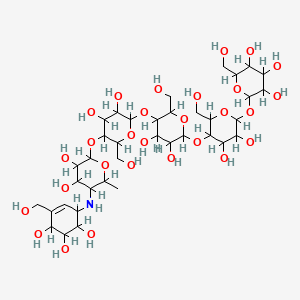
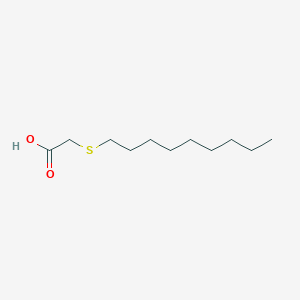
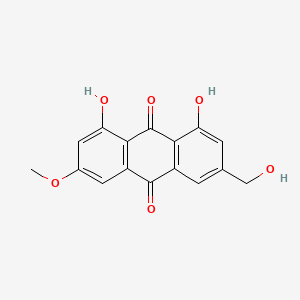
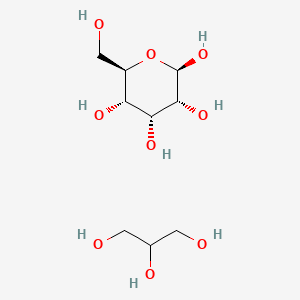
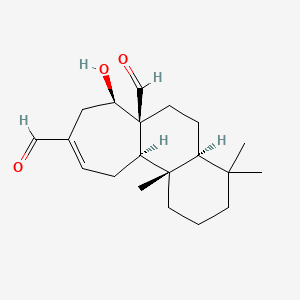
![1-[2-(diethylamino)ethyl]-1-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]-3-(2-oxolanylmethyl)thiourea](/img/structure/B1231709.png)
![3-chloro-N-[2-[4-(4-fluorophenyl)-1-piperazinyl]-2-(3-pyridinyl)ethyl]benzamide](/img/structure/B1231711.png)
![4-Morpholinecarboxylic acid [4-[6-amino-5-cyano-3-(4-methylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl] ester](/img/structure/B1231712.png)
![3,4-dihydro-2H-quinolin-1-yl-[5-(4-methoxyphenyl)-3-isoxazolyl]methanone](/img/structure/B1231714.png)
